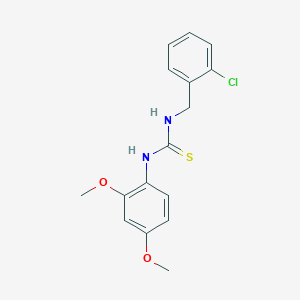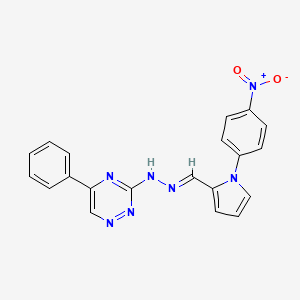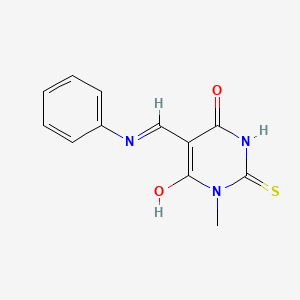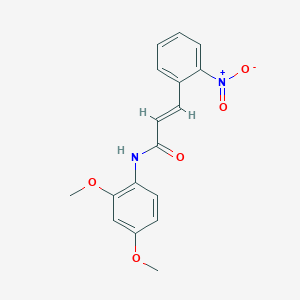
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as AG-3-5, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are known for their diverse biological activities. AG-3-5 has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to protect against oxidative stress and inflammation in the brain. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have anti-inflammatory effects in diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, it has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications in certain areas of research.
Future Directions
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea. One area of research is in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Further studies could investigate its efficacy in combination with other cancer treatments. Additionally, further research could investigate its potential neuroprotective effects and its applications in diseases such as Alzheimer's and Parkinson's. Finally, further studies could investigate its potential as an anti-inflammatory agent in diseases such as arthritis.
Synthesis Methods
The synthesis of N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea involves the reaction between 2-chlorobenzylamine and 2,4-dimethoxyphenyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.
Scientific Research Applications
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been studied for its potential applications in various scientific fields. One area of research is in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been investigated for its potential neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in the brain. It has also been studied for its potential as an anti-inflammatory agent in diseases such as arthritis.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-20-12-7-8-14(15(9-12)21-2)19-16(22)18-10-11-5-3-4-6-13(11)17/h3-9H,10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERPWQVNLLHBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)

![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)

![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)



methanone](/img/structure/B5875474.png)

